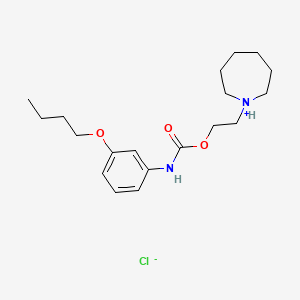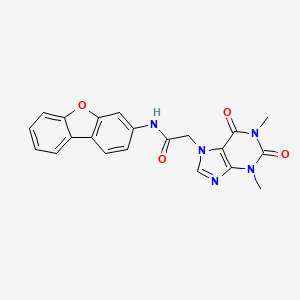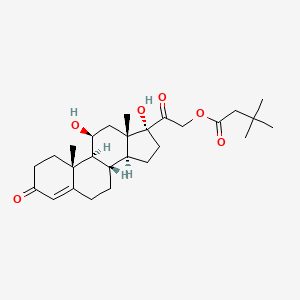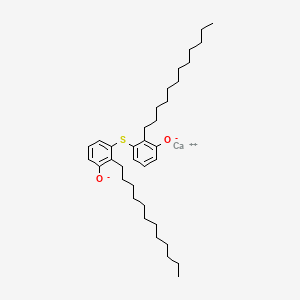
calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate, also known as calcium thiobis[dodecylphenolate], is a chemical compound with the molecular formula C36H56CaO2S. This compound is characterized by its unique structure, which includes two dodecyl groups and a sulfanylphenolate moiety. It is primarily used in various industrial applications due to its specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate typically involves the reaction of dodecylphenol with sulfur and calcium hydroxide. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form.
Substitution: The phenolate groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenolates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiallergic properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate involves its interaction with various molecular targets and pathways. The compound can interact with cellular membranes, enzymes, and receptors, leading to changes in cellular functions. The specific pathways involved depend on the context of its application, such as its antimicrobial or antiallergic activities.
Comparación Con Compuestos Similares
Similar Compounds
3-O-Dodecyl-L-ascorbic Acid: Known for its antiallergic activity.
2-O-Alkyl-L-ascorbic Acids: Similar in structure but with different alkyl groups.
Calcium Thiobis[octylphenolate]: Similar structure but with octyl groups instead of dodecyl.
Propiedades
Número CAS |
26998-97-0 |
|---|---|
Fórmula molecular |
C36H56CaO2S |
Peso molecular |
593.0 g/mol |
Nombre IUPAC |
calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate |
InChI |
InChI=1S/C36H58O2S.Ca/c1-3-5-7-9-11-13-15-17-19-21-25-31-33(37)27-23-29-35(31)39-36-30-24-28-34(38)32(36)26-22-20-18-16-14-12-10-8-6-4-2;/h23-24,27-30,37-38H,3-22,25-26H2,1-2H3;/q;+2/p-2 |
Clave InChI |
CKBXIYXJPWPKFD-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCC1=C(C=CC=C1SC2=CC=CC(=C2CCCCCCCCCCCC)[O-])[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


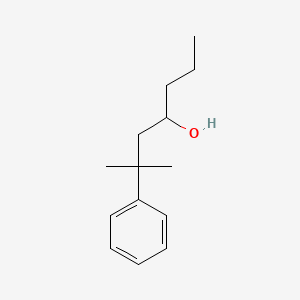
![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)


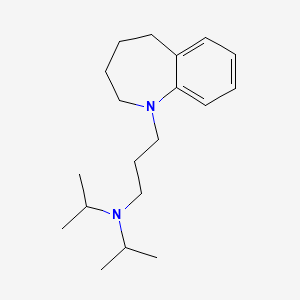
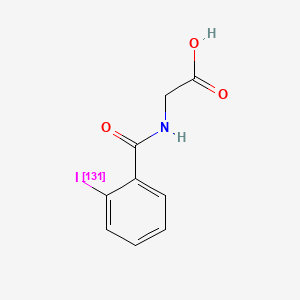
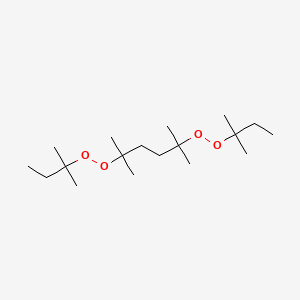
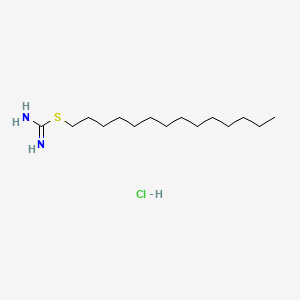
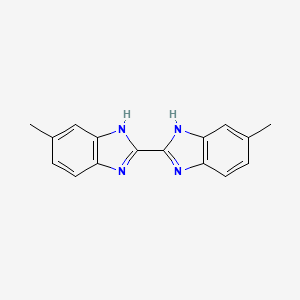
![3-[1-(4-Methoxyphenyl)propan-2-yl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13753245.png)
